molecular formula C7H8N4O4 B13984110 6-Hydrazino-5-nitro-nicotinic acid methyl ester CAS No. 30766-26-8

6-Hydrazino-5-nitro-nicotinic acid methyl ester

Cat. No.: B13984110
CAS No.: 30766-26-8
M. Wt: 212.16 g/mol
InChI Key: CXQNIGBXLPXGET-UHFFFAOYSA-N
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Description

6-Hydrazino-5-nitro-nicotinic acid methyl ester is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinic acid and contains both hydrazino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazino-5-nitro-nicotinic acid methyl ester typically involves the reaction of 6-chloro-5-nitro-nicotinic acid methyl ester with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-5-nitro-nicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazino derivatives.

Scientific Research Applications

6-Hydrazino-5-nitro-nicotinic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydrazino-5-nitro-nicotinic acid methyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydrazino-nicotinic acid methyl ester
  • 5-Nitro-nicotinic acid methyl ester
  • 6-Chloro-5-nitro-nicotinic acid methyl ester

Uniqueness

6-Hydrazino-5-nitro-nicotinic acid methyl ester is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

30766-26-8

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 6-hydrazinyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H8N4O4/c1-15-7(12)4-2-5(11(13)14)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10)

InChI Key

CXQNIGBXLPXGET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)NN)[N+](=O)[O-]

Origin of Product

United States

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